molecular formula C5H9N3S B14547936 4-Amino-5,5-dimethyl-1,5-dihydro-2H-imidazole-2-thione CAS No. 61796-28-9

4-Amino-5,5-dimethyl-1,5-dihydro-2H-imidazole-2-thione

Cat. No.: B14547936
CAS No.: 61796-28-9
M. Wt: 143.21 g/mol
InChI Key: OXQRSLPRLONNIG-UHFFFAOYSA-N
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Description

4-Amino-5,5-dimethyl-1,5-dihydro-2H-imidazole-2-thione is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5,5-dimethyl-1,5-dihydro-2H-imidazole-2-thione can be achieved through several methods. One common approach involves the reaction of dimethylamine with carbon disulfide, followed by cyclization with formaldehyde and ammonia. This method typically requires mild reaction conditions and can be carried out in aqueous or organic solvents .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5,5-dimethyl-1,5-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted imidazoles, and various amine derivatives .

Scientific Research Applications

4-Amino-5,5-dimethyl-1,5-dihydro-2H-imidazole-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5,5-dimethyl-1,5-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-1,3-dihydro-2H-imidazole-2-one: This compound is structurally similar but lacks the amino group at the 4-position.

    1,3-Dimethyl-2-thiourea: Similar in structure but contains a thiourea group instead of the imidazole ring.

    2-Mercaptoimidazole: Contains a mercapto group instead of the amino group.

Uniqueness

4-Amino-5,5-dimethyl-1,5-dihydro-2H-imidazole-2-thione is unique due to its combination of an amino group and a thione group within the imidazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

61796-28-9

Molecular Formula

C5H9N3S

Molecular Weight

143.21 g/mol

IUPAC Name

4-amino-5,5-dimethyl-1H-imidazole-2-thione

InChI

InChI=1S/C5H9N3S/c1-5(2)3(6)7-4(9)8-5/h1-2H3,(H3,6,7,8,9)

InChI Key

OXQRSLPRLONNIG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NC(=S)N1)N)C

Origin of Product

United States

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